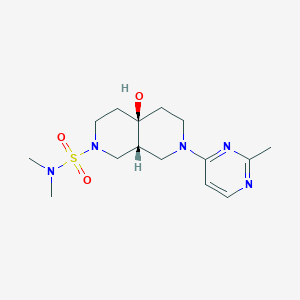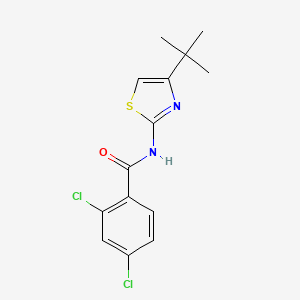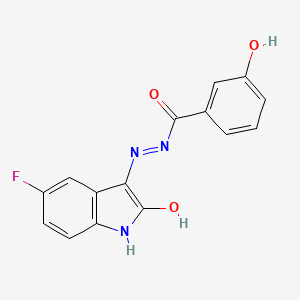![molecular formula C13H16F3NO B5671322 1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5671322.png)
1-[3-(trifluoromethyl)benzyl]-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that include activation, substitution, and cyclization processes. For instance, Crich and Smith (2001) described the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride as potent reagents for converting thioglycosides to glycosyl triflates, demonstrating the reactivity of piperidine derivatives in glycosylation reactions (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure and conformation of piperidine derivatives have been extensively studied using spectroscopic and computational methods. Janani et al. (2020) utilized FT-IR, FT-Raman, UV-Vis, and NMR techniques alongside Density Functional Theory (DFT) calculations to characterize the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting the importance of computational methods in understanding the structural aspects of these compounds (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities based on their structure. The synthesis and reactivity of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides were explored by Crich and Vinogradova (2007), showcasing the effect of fluorine substituents on glycosylation stereoselectivity, a property relevant to the synthesis of complex molecules (Crich & Vinogradova, 2007).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The thermal, optical, etching, and structural properties of specific piperidine derivatives have been analyzed, as reported by Karthik et al. (2021), providing insight into the stability and behavior of these compounds under different conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with various reagents, are essential for their application in chemical synthesis and pharmaceuticals. The study by Sugimoto et al. (1990) on the synthesis and anti-acetylcholinesterase activity of specific piperidine derivatives highlights the importance of understanding these chemical properties for designing effective molecules (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
It is suggested that this compound may interact with specific receptors, providing insights into the molecular mechanisms underlying cellular signaling and communication .
Biochemical Pathways
The compound’s interaction with target receptors suggests that it may influence various physiological and pathological conditions .
Result of Action
Its potential role in modulating cellular signaling and communication suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)9-17-6-4-12(18)5-7-17/h1-3,8,12,18H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIGZLLGAEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(cyclopropylmethyl)[(5-nitro-2-thienyl)methyl]propylamine](/img/structure/B5671241.png)

![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5671259.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)
![N-((3S*,4R*)-1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-4-isopropylpyrrolidin-3-yl)methanesulfonamide](/img/structure/B5671284.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5671293.png)

![1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)
![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5671330.png)